N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a fluorinated cyclopentyl ring attached to a thiazole carboxamide structure. The presence of fluorine in the cyclopentyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Fluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 2-fluorocyclopentene.
Thiazole Formation: The fluorocyclopentyl intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiazole intermediate with methyl isocyanate to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(2-fluorocyclopentyl)cycloheptanecarboxamide : Similar structure but with a cycloheptane ring instead of a thiazole ring.
- N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxylate: An ester derivative of the compound.
Uniqueness: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the combination of a fluorinated cyclopentyl ring and a thiazole carboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the compound's biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole precursors with various alkylating agents. For this compound, the synthesis may follow a method similar to that described for other thiazole derivatives, which often includes O-alkylation and N-alkylation steps under phase transfer catalysis conditions .
Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit significant anticancer activity. A study focusing on lipid-like thiazole derivatives showed promising results against various cancer cell lines, including HT-1080 (human fibrosarcoma) and MG-22A (mouse hepatoma) cells. The compounds exhibited selective cytotoxicity and induced nitric oxide (NO) production, indicating a potential mechanism for their anticancer effects .
Table 1: Cytotoxicity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3a | HT-1080 | 12.5 | Induction of apoptosis |
3b | MG-22A | 15.0 | NO induction |
4d | NIH 3T3 | 20.0 | Selective toxicity |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown antimicrobial activity. A study evaluated the antimicrobial effects of various thiazole compounds against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives possessed strong antimicrobial properties, making them candidates for further development as therapeutic agents .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | Staphylococcus aureus | 8 µg/mL |
5b | Escherichia coli | 16 µg/mL |
6c | Candida albicans | 4 µg/mL |
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of specific structural features in enhancing biological activity. It was observed that compounds with multiple thiazole rings or specific substituents exhibited improved anticancer and antimicrobial activities. The presence of a fluorine atom in the cyclopentyl group was noted to enhance lipophilicity and cellular uptake, contributing to the overall efficacy of the compound .
Case Studies
Several case studies have illustrated the potential applications of thiazole derivatives in clinical settings:
- Influenza Neuraminidase Inhibition : A series of thiazole compounds demonstrated moderate inhibitory activity against influenza neuraminidase, suggesting their potential as antiviral agents .
- Cancer Treatment : In vivo studies using animal models have shown that certain thiazole derivatives can significantly inhibit tumor growth in sarcoma models, indicating their potential utility in cancer therapy .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQJNBSTFQEHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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